N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine
Description
N-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a synthetic compound characterized by a thiazole core substituted with a 4-methoxyphenyl group at the 2-position. The thiazole ring is linked via an acetyl group to beta-alanine, a non-proteinogenic amino acid with a carboxylic acid terminus. The compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the thiazole moiety and methoxy group play critical roles .
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-[[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-21-12-4-2-10(3-5-12)15-17-11(9-22-15)8-13(18)16-7-6-14(19)20/h2-5,9H,6-8H2,1H3,(H,16,18)(H,19,20) |
InChI Key |
HSVRTXMQAHDLTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Routes: Several synthetic routes exist for N-acetyl-β-alanine. One common method involves the reaction of β-alanine with acetic anhydride, resulting in acetylation of the amino group. The thiazole ring can be introduced via condensation reactions with appropriate thioamides. Alternatively, direct acetylation of β-alanine using acetyl chloride or acetic anhydride can yield the desired compound .
Industrial Production: While industrial-scale production methods are less common, N-acetyl-β-alanine can be synthesized using similar principles. Optimization of reaction conditions, purification steps, and scalability are essential for large-scale production.
Chemical Reactions Analysis
Reactivity: N-acetyl-β-alanine undergoes various chemical reactions:
Hydrolysis: The amide bond between the acetyl group and β-alanine can be hydrolyzed, yielding acetate and β-alanine.
Acetylation: The amino group of β-alanine can react with acetylating agents to form N-acetyl-β-alanine.
Thiazole Modifications: The thiazole ring may participate in substitution reactions or cyclizations.
- Acetic anhydride or acetyl chloride for acetylation.
- Thioamides for thiazole ring formation.
- Acidic or basic conditions for hydrolysis.
Major Products: The primary products are N-acetyl-β-alanine itself and its hydrolysis products.
Scientific Research Applications
N-acetyl-β-alanine finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in cellular metabolism and neurotransmitter modulation.
Industry: May serve as a precursor for specialty chemicals.
Mechanism of Action
The exact mechanism of N-acetyl-β-alanine’s effects remains an area of ongoing research. It may interact with cellular pathways related to neurotransmission, energy metabolism, or antioxidant defense systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
The substituents on the thiazole ring significantly influence electronic properties and bioactivity. For example:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide (): The trifluoromethyl group increases lipophilicity and metabolic stability, which may improve membrane permeability but reduce aqueous solubility relative to the target compound .
Table 1: Substituent Impact on Key Properties
| Compound Name | Thiazole Substituent | Electronic Effects | Lipophilicity | Solubility Trend |
|---|---|---|---|---|
| Target Compound | None | Neutral | Moderate | Higher (carboxylic acid) |
| N-(6-Chlorobenzothiazole-2-yl)-... | 6-Cl | Electron-withdrawing | Increased | Reduced |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-... | 6-CF₃ | Strongly electron-withdrawing | High | Low |
Modifications to the Acetamide Group
The acetyl-beta-alanine moiety in the target compound distinguishes it from analogs with alternative acetamide substituents:
- 2-[N-(4-Methoxyphenyl)acetamido]-1,3-thiazol-4-yl acetate (): Replacing beta-alanine with an acetate ester increases lipophilicity but introduces hydrolytic instability. The ester group may reduce systemic exposure due to rapid hydrolysis in vivo, whereas the carboxylic acid in the target compound offers better stability and ionization at physiological pH .
- The molecular weight (388.49 g/mol) exceeds that of the target compound, likely affecting bioavailability .
Table 2: Acetamide Group Comparisons
| Compound Name | Acetamide Group | Molecular Weight (g/mol) | Key Property |
|---|---|---|---|
| Target Compound | Acetyl-beta-alanine | ~350 (estimated) | High solubility, ionizable |
| 2-[N-(4-Methoxyphenyl)acetamido]-... | Acetate ester | Not reported | Hydrolytically labile |
| N-{[2-(4-Methoxyphenyl)...]methyl}-... | Naphthalen-1-yl | 388.49 | High lipophilicity |
Role of the 4-Methoxyphenyl Group
The 4-methoxyphenyl group is a common feature in pharmaceuticals (e.g., Formoterol analogs in ), where it often enhances receptor binding via hydrophobic or π-π interactions. In the target compound, this group may similarly contribute to target affinity.
Physicochemical and Functional Implications
- Solubility : The beta-alanine moiety in the target compound improves water solubility compared to ester- or naphthyl-containing analogs, making it more suitable for aqueous formulations.
- Metabolic Stability : The absence of hydrolytically labile groups (e.g., esters) in the target compound suggests better metabolic stability than analogs like the acetate derivative in .
Biological Activity
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a compound of interest due to its potential biological activities. This article provides a detailed examination of the compound's biological activity, including synthesis, structural characteristics, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of . The structural analysis reveals the presence of an acetyl group at the exocyclic nitrogen atom and an acetoxy group within the thiazole ring. The dihedral angles between the thiazole and phenyl rings suggest significant steric interactions that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₄S |
| Acetyl Group Position | Exocyclic N atom |
| Acetoxy Group Position | C4 in thiazole ring |
| Dihedral Angle (Thiazole-Phe) | 73.50° |
Synthesis
The synthesis of this compound typically involves the reaction of 2-(4-methoxyanilino)-1,3-thiazol-4(5H)-one with acetyl anhydride. This method has been documented to yield compounds that exhibit significant biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds often exhibit antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains. The presence of the methoxy group in the structure may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .
Case Studies
- Case Study on Anticancer Properties : A study involving a series of thiazole derivatives reported that one compound exhibited a GI50 value of 3.8 µM against the DU145 prostate cancer cell line. The mechanism was attributed to mitochondrial disruption and activation of apoptotic pathways .
- Antimicrobial Efficacy : Another investigation into thiazole derivatives indicated significant antibacterial activity against Gram-positive bacteria, with some compounds showing minimum inhibitory concentrations (MIC) as low as 16 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
